molecular formula C13H20OS B12642271 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide CAS No. 1443345-54-7

4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide

Cat. No.: B12642271
CAS No.: 1443345-54-7
M. Wt: 224.36 g/mol
InChI Key: FNLXYLOCFQKATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide is an organic compound with the molecular formula C13H20OS It is characterized by the presence of a butoxy group, two methyl groups, and a methyl sulfide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide typically involves the reaction of 4-iso-butoxy-3,5-dimethylphenol with a suitable methylating agent in the presence of a sulfur source. Common reaction conditions include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular membranes, or interaction with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-iso-Butoxy-3,5-dimethylphenol
  • 4-iso-Butoxy-3,5-dimethylphenyl sulfoxide
  • 4-iso-Butoxy-3,5-dimethylphenyl sulfone

Uniqueness

4-iso-Butoxy-3,5-dimethylphenyl methyl sulfide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

CAS No.

1443345-54-7

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

1,3-dimethyl-2-(2-methylpropoxy)-5-methylsulfanylbenzene

InChI

InChI=1S/C13H20OS/c1-9(2)8-14-13-10(3)6-12(15-5)7-11(13)4/h6-7,9H,8H2,1-5H3

InChI Key

FNLXYLOCFQKATN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)C)C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.